molecular formula C24H18ClN7O3 B2702871 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one CAS No. 923515-53-1

2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2702871
CAS No.: 923515-53-1
M. Wt: 487.9
InChI Key: PHTNXQLWSAAEFJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the triazolopyrimidine ring might be formed through a cyclization reaction, while the piperazine ring could be introduced through a substitution or addition reaction. The exact synthesis would depend on the starting materials and the specific conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several rings and functional groups. The presence of the chlorophenyl group, for example, would likely make the molecule somewhat polar, while the multiple ring structures could potentially allow for a variety of conformations .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the chlorophenyl group might be susceptible to nucleophilic aromatic substitution reactions, while the carbonyl group in the chromenone ring could potentially undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the chlorophenyl group could potentially increase the compound’s polarity, affecting its solubility in different solvents .

Scientific Research Applications

Heteroaromatization and Synthesis of Novel Compounds

Research into the heteroaromatization with 4-hydroxycoumarin has led to the synthesis of novel pyrano[2,3-d]pyrimidines, [1,2,4]triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives. These compounds have been tested for antimicrobial activity, showcasing the potential of such structures in the development of new antimicrobial agents (El-Agrody et al., 2001).

Antimicrobial Activities

The synthesis of 1,2,4-triazole derivatives has been explored, resulting in compounds with moderate to good antimicrobial activities against various microorganisms. This research underscores the potential of incorporating triazole and related heterocycles for the development of new antimicrobial agents (Bektaş et al., 2007).

Development of Anticancer Agents

Docking studies on synthesized 5H-chromeno[4,3-b]pyridin-5-one derivatives have highlighted their potential as breast cancer treatments. These studies involve ADME (Absorption, Distribution, Metabolism, and Excretion) and Lipinski's analysis followed by molecular docking to evaluate anticancer activities, particularly against breast (MCF-7) cancer cell lines (Ghada E. Abd El Ghani et al., 2022).

Insecticidal Applications

A series of bioactive sulfonamide thiazole derivatives have been synthesized and shown to be potential insecticidal agents against the cotton leafworm, Spodoptera littoralis. This work provides insights into the use of such compounds for agricultural pest control (Soliman et al., 2020).

Novel Heteroannulated Compounds

The synthesis and antimicrobial evaluation of novel heteroannulated compounds containing chromenopyridopyrimidines highlight the versatility of these structures in developing antimicrobial agents. These compounds have shown variable inhibitory effects against tested microorganisms, further supporting the potential of chromen-based heterocycles in antimicrobial research (Allehyani, 2022).

Safety and Hazards

The safety and hazards associated with this compound would depend on several factors, including its reactivity, toxicity, and the specific conditions under which it is handled .

Future Directions

Future research on this compound could potentially involve exploring its synthesis, reactivity, and potential uses. For example, if the compound shows promising biological activity, it could be further optimized and studied as a potential drug .

Biochemical Analysis

Biochemical Properties

It is known that similar compounds, such as those containing the pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds, have shown inhibitory activity against CDK2, a cyclin-dependent kinase . This suggests that 2-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-4H-chromen-4-one may interact with similar enzymes or proteins.

Cellular Effects

In terms of cellular effects, compounds with similar structures have shown significant inhibitory effects on the growth of various cell lines . For instance, they have shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . This suggests that this compound may also influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Similar compounds have been found to inhibit CDK2, a cyclin-dependent kinase . This inhibition is achieved through binding interactions with the enzyme, leading to changes in gene expression and potentially affecting cellular processes .

Temporal Effects in Laboratory Settings

Similar compounds have shown significant inhibitory activity over time against various cell lines . This suggests that this compound may also exhibit stability and long-term effects on cellular function in in vitro or in vivo studies.

Properties

IUPAC Name

2-[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazine-1-carbonyl]chromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18ClN7O3/c25-15-5-7-16(8-6-15)32-23-21(28-29-32)22(26-14-27-23)30-9-11-31(12-10-30)24(34)20-13-18(33)17-3-1-2-4-19(17)35-20/h1-8,13-14H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHTNXQLWSAAEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=C(C=C4)Cl)C(=O)C5=CC(=O)C6=CC=CC=C6O5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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